1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is a compound that features an indole core, a significant structure in organic chemistry known for its presence in many natural products and pharmaceuticals The compound is characterized by the presence of a methyl group at the 2-position of the indole ring and a methanamine group at the 6-position, with bis(trifluoroacetic acid) as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the indole derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Bis(trifluoroacetic acid) Salt: The final step involves treating the amine with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides, potentially converting the indole ring to an indoline structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles or nitroindoles.
Scientific Research Applications
1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the indole ring.
Mechanism of Action
The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter precursor.
Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological processes.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally similar but with distinct biological functions.
Uniqueness: 1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bis(trifluoroacetic acid) counterion further enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
2758000-36-9 |
---|---|
Molecular Formula |
C14H16F6N2O4 |
Molecular Weight |
390.28 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2.2C2HF3O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7;2*3-2(4,5)1(6)7/h2-3,5,7,12H,4,6,11H2,1H3;2*(H,6,7) |
InChI Key |
JVVRWYHMSOEYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=C(C=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.